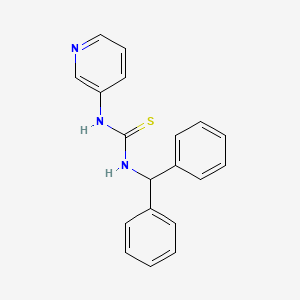
N-(diphenylmethyl)-N'-3-pyridinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, N-(diphenylmethyl)-N'-3-pyridinylthiourea, is closely related to various organophosphorus and organoselenium compounds, which have been extensively studied for their unique chemical properties and potential applications in organic synthesis, coordination chemistry, and material science.
Synthesis Analysis
The synthesis of related compounds, such as diphenylphosphino derivatives and pyridylseleno substituted alkanoic acids, involves efficient and operationally simple strategies. These methods typically include nucleophilic substitution reactions, C-C bond-forming reactions mediated by metal ions, and the use of ligands to synthesize complex structures (Bhalla et al., 2009), (Padhi & Manivannan, 2006).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as N,N'-diphenyl-N,N'-diethylurea and related phosphino and phosphinito derivatives, reveals significant insights into their crystal and molecular structures. These structures are often characterized by specific spatial arrangements, hydrogen bonding, and interactions that stabilize the molecule, contributing to their unique chemical properties (Ganis et al., 1970), (Kermagoret & Braunstein, 2008).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds demonstrate a wide range of functionalities and reactivities. These include the ability to undergo nucleophilic substitutions, participate in C-C bond-forming reactions, and serve as ligands in coordination chemistry, showcasing their versatility in synthetic chemistry (Kobayashi et al., 1991).
Physical Properties Analysis
The physical properties, such as crystallinity, melting points, and solubility, of compounds like diphenylphosphino derivatives and pyridyl/naphthyl/(diphenyl)methylseleno substituted alkanoic acids, are crucial for their application in various fields. These properties are influenced by the molecular structure and intermolecular interactions present within the compound (Bhalla et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to understanding the potential applications of these compounds. Studies on related compounds highlight the importance of functional groups, molecular conformation, and electronic configuration in determining their chemical behavior (Kermagoret & Braunstein, 2008).
Wissenschaftliche Forschungsanwendungen
Mono- and Dinuclear Nickel Complexes
Mono- and dinuclear nickel complexes with ligands derived from pyridine show potential in catalytic oligomerization of ethylene. These complexes exhibit unique structural properties and catalytic behaviors that could be leveraged in the synthesis of polymeric materials (Kermagoret & Braunstein, 2008).
Organic Activators for Enantioselective Reduction
N-Picolinoyl-(2 S)-(diphenylhydroxymethyl)pyrrolidine has been identified as an effective organic activator in the reduction of aromatic imines, providing a pathway towards the synthesis of chiral amines, which are crucial intermediates in pharmaceutical manufacturing (Onomura et al., 2006).
High-Pressure-Promoted Condensation
The high-pressure-promoted condensation of isothiocyanates with aminopyridines, leading to the synthesis of pyridine-thiourea conjugates, demonstrates a novel approach for creating hydrogen-bonding receptors. This method allows for the efficient synthesis of N-pyridinothiourea derivatives, showcasing the potential in developing sensors or molecular recognition systems (Kumamoto et al., 2002).
Diamine Analogs of α,α-Diphenyl Prolinol
The synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol and their application as organocatalysts in asymmetric Michael and Mannich reactions underline the role of these compounds in facilitating stereoselective synthesis. This research contributes to the field of organocatalysis, offering new avenues for the development of enantioselective synthesis strategies (Reyes-Rangel et al., 2016).
Antimicrobial and Anticancer Activities
A novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates has been synthesized, showing significant antimicrobial and anticancer activities. This study highlights the therapeutic potential of these compounds, suggesting their use in developing new treatments for infectious diseases and cancer (Abdel-megeed et al., 2012).
Eigenschaften
IUPAC Name |
1-benzhydryl-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c23-19(21-17-12-7-13-20-14-17)22-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLNQGGKWFCDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)

![4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5598601.png)
![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}-3-oxopropyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5598616.png)
![[2-(benzoylhydrazono)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B5598618.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(2-ethoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5598624.png)
![3-(benzylideneamino)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5598628.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5598632.png)
![3-amino-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5598635.png)
![N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5598640.png)
![(1R*,3S*)-3-methoxy-7-[(2-methylphenoxy)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5598645.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598655.png)
![2-(2,3-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5598659.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-(2-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5598666.png)